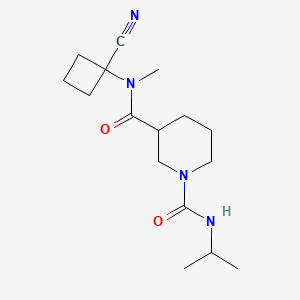
N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activity. This compound is characterized by its unique piperidine structure and substituents, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{14}H_{20}N_{4}O_{2}
- Molecular Weight : 276.34 g/mol
- IUPAC Name : this compound
Research indicates that this compound may act as a modulator of the chemokine receptor CXCR7. CXCR7 is implicated in various physiological processes, including immune response and tumor progression. The modulation of this receptor can influence cellular signaling pathways that are critical in cancer biology and inflammatory responses .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, potentially through the inhibition of CXCR7-mediated pathways.
- Anti-inflammatory Effects : The compound may also reduce inflammation by interfering with chemokine signaling, which is crucial in inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against human cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant reduction in cell viability |
| A549 (Lung Cancer) | 15.0 | Induces apoptosis in a dose-dependent manner |
| HeLa (Cervical Cancer) | 18.0 | Modulates cell cycle progression |
These findings suggest a promising therapeutic potential for this compound in oncology.
In Vivo Studies
In vivo studies involving animal models have shown that administration of this compound leads to:
- Tumor Growth Inhibition : Significant reduction in tumor size was observed in xenograft models.
- Improved Survival Rates : Treated animals demonstrated improved survival compared to control groups.
Propiedades
IUPAC Name |
3-N-(1-cyanocyclobutyl)-3-N-methyl-1-N-propan-2-ylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12(2)18-15(22)20-9-4-6-13(10-20)14(21)19(3)16(11-17)7-5-8-16/h12-13H,4-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFCAUOVRPYWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














